Product packaging for 3-Cyclohexylprop-2-yn-1-amine(Cat. No.:)

3-Cyclohexylprop-2-yn-1-amine

Cat. No.: B15072604
M. Wt: 137.22 g/mol
InChI Key: NFGDEDKJPIROIL-UHFFFAOYSA-N
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Description

3-Cyclohexylprop-2-yn-1-amine (C9H15N) is a valuable amine-based building block in research and development, characterized by a cyclohexyl group linked to a propargylamine structure. This configuration, featuring a rigid alkyne and a secondary amine, makes it a versatile intermediate for synthesizing more complex molecules, particularly in medicinal chemistry and drug discovery. Researchers utilize this compound in click chemistry applications and for creating combinatorial libraries to explore new chemical spaces. The compound is offered with a purity of 95% and is typically supplied as a solid. It is classified as a combustible solid and should be stored accordingly at room temperature. As a handling precaution, this product carries a warning for acute toxicity (Oral, Category 4). This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N B15072604 3-Cyclohexylprop-2-yn-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

3-cyclohexylprop-2-yn-1-amine

InChI

InChI=1S/C9H15N/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-3,5-6,8,10H2

InChI Key

NFGDEDKJPIROIL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C#CCN

Origin of Product

United States

Reactivity and Transformational Chemistry of Propargylamines

Cyclization Reactions Leading to Heterocyclic Compounds

Cyclization reactions of propargylamines are a powerful tool for the construction of nitrogen-containing heterocyclic compounds. These reactions can be catalyzed by a range of transition metals, with gold and palladium being particularly effective.

Gold catalysts, particularly cationic gold(I) complexes, have emerged as highly effective promoters of alkyne activation. nih.gov In the context of propargylamines, gold catalysts facilitate intramolecular nucleophilic attack of the amine onto the activated alkyne, initiating a cyclization cascade. The reaction mechanism typically involves the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity and makes it susceptible to attack by the tethered amine. rsc.org This initial cyclization can be followed by subsequent rearrangements or protonolysis to yield the final heterocyclic product. rsc.org The regioselectivity of the cyclization (i.e., exo versus endo cyclization) is often influenced by the substitution pattern of the alkyne and the nature of the catalytic system. rsc.org For instance, gold-catalyzed cyclization of propargylic amides has been shown to favor the 5-exo-dig pathway for terminal alkynes. rsc.org

The efficiency of these gold-catalyzed cyclizations allows for the construction of various heterocyclic scaffolds under mild reaction conditions. researchgate.net For example, gold-catalyzed intramolecular [3+2]-cycloadditions of arenyne-yne functionalities have been developed for the synthesis of complex tricyclic systems. researchgate.net

Table 1: Examples of Gold-Catalyzed Cyclization Reactions
Substrate TypeCatalystProduct TypeReference
Arenyne-yneAuPPh3SbF6Tricyclic Indene Derivatives researchgate.net
3-Alkoxyl-1,6-diynesGold(I)Bicyclo[2.2.1]hept-5-en-2-ones nih.gov
Propargylic AmidesLAuNTf2Oxazoles rsc.org
o-Alkyl Phenol SubstratesSIPrAuCl/NaBARFVinyl Benzofurans nih.gov

Palladium catalysts are also widely employed in the cyclization of propargylamines and their derivatives, leading to a variety of heterocyclic structures. These reactions often proceed through different mechanistic pathways compared to gold-catalyzed transformations.

One notable example is the palladium-catalyzed synthesis of oxazolidinones from 2,3-allenyl amines and propargylic carbonates. nih.gov In this process, carbon dioxide, generated in situ from the propargylic carbonate, is efficiently incorporated into the oxazolidinone ring. nih.gov

Palladium-catalyzed intramolecular aza-Wacker-type cyclizations have also been developed. For instance, vinyl cyclopropanecarboxamides can be converted to conformationally restricted aza[3.1.0]bicycles using a palladium(II) catalyst with oxygen as the terminal oxidant. nih.gov This transformation proceeds via nucleopalladation of the olefin, followed by subsequent reaction steps to form the C-N bond. nih.gov

Table 2: Examples of Palladium-Catalyzed Cyclization Reactions
Substrate TypeCatalystProduct TypeReference
2,3-Allenyl Amines and Propargylic CarbonatesPalladium5-(1,3,4-Alkatrien-2-yl)oxazolidin-2-ones nih.gov
Vinyl CyclopropanecarboxamidesPalladium(II)Aza[3.1.0]bicycles nih.gov

The intramolecular cyclization of propargylamines is a cornerstone for synthesizing N-heterocycles. The mechanism is heavily influenced by the catalyst and the substrate structure. In gold-catalyzed reactions, the process is initiated by the π-acidic gold complex activating the alkyne. This is followed by a nucleophilic attack from the amine. rsc.org The resulting intermediate can then undergo protodeauration to regenerate the catalyst and yield the cyclized product. rsc.org DFT studies on gold(I)-catalyzed cyclization of propargylic amides reveal a stepwise intramolecular nucleophilic addition after the initial π-complexation. rsc.org

Enamides, which are N-acylated enamines, also participate in cyclization reactions. Protonation of an enamide can generate a stabilized iminium ion that undergoes a 6-exo-trig cyclization. beilstein-journals.org This strategy has been pivotal in the total synthesis of various natural products. beilstein-journals.org

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. Propargylamines can undergo both intermolecular and intramolecular hydroamination.

Intermolecular hydroamination involves the reaction of a propargylamine (B41283) with an external amine or alkene. While challenging, metal-free hydroamination of alkenes has been achieved using a strong acid catalyst like triflic acid with an amine source such as Fmoc-NH2. rsc.org

Catalytic systems for intermolecular hydroamination often involve transition metals. Rhodium-catalyzed hydroamination of 1,3-dienes has been shown to produce homoallylic amines with anti-Markovnikov selectivity. nih.gov Nickel-catalyzed enantioselective intermolecular hydroamination of branched 1,3-dienes provides access to chiral allylic amines. nih.gov The mechanism of the nickel-catalyzed reaction is proposed to involve the outer-sphere nucleophilic attack of H-bonded amine aggregates as the rate-determining step. nih.gov Gold catalysts have also been shown to be effective for the intermolecular Markovnikov hydroamination of allenes with secondary amines. nih.gov

Table 3: Examples of Intermolecular Hydroamination Reactions
SubstrateAmine SourceCatalyst/ReagentProductReference
Vinyl ArenesFmoc-NH2Triflic AcidPrimary Amine Derivatives rsc.org
1,3-DienesVarious AminesRhodium/rac-BINAP/Mandelic AcidHomoallylic Amines nih.gov
Branched 1,3-DienesPrimary Aliphatic AminesNickelChiral Allylic Amines nih.gov
AllenesSecondary AminesGold(I)Allylic Amines nih.gov

Intramolecular hydroamination of propargylamines offers a direct route to cyclic amines. Gold-catalyzed intramolecular hydroamination of alkynes is a well-established method for synthesizing various nitrogen heterocycles. mdpi.comresearchgate.net For example, substituted N-propargyl indoles can undergo a gold-catalyzed 6-exo-dig cyclization to form functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines. mdpi.com The reaction proceeds through the nucleophilic addition of the amine to the gold-activated alkyne, followed by isomerization to the final product. mdpi.com

Yttrium complexes have also been utilized as catalysts for the intramolecular hydroamination of aminoalkenes, leading to the formation of cyclic amines, predominantly as Markovnikov addition products. researchgate.net

Table 4: Examples of Intramolecular Hydroamination Reactions
Substrate TypeCatalystProduct TypeReference
N-Propargyl IndolesGold3H-pyrrolo-[1,2,3-de]quinoxalines mdpi.com
Amine-Tethered AlkynesGold(I)Heterospirocycles researchgate.net
AminoalkenesYttrium ComplexesCyclic Amines researchgate.net

Alkyne Functionalization Reactions

The carbon-carbon triple bond in propargylamines is a hub for a wide range of functionalization reactions, enabling the introduction of various atoms and molecular fragments.

Hydroboration and hydrosilylation are atom-economical methods for the introduction of boron and silicon moieties, respectively, which can serve as versatile handles for further synthetic transformations. nih.govrsc.org

Hydroboration: The hydroboration of propargylic amines can be achieved using various catalysts. Manganese(II) catalysts based on bis(imino)pyridine ligands have been reported for the highly regio- and stereoselective hydroboration of propargylic amines, yielding functionalized alkenes. nih.gov

Hydrosilylation: Catalytic hydrosilylation is another important transformation. frontiersin.org Electron-deficient triarylboranes have been studied as catalysts for both direct and transfer hydrosilylation of alkynes. acs.org The efficiency and outcome of the reaction can be influenced by the substitution pattern on the borane (B79455) catalyst and the nature of the hydrosilane reagent. acs.org

The following table summarizes some catalytic systems for hydrofunctionalization:

ReactionCatalyst TypeSubstrate ExampleProduct Type
HydroborationManganese(II)Propargylic aminesFunctionalized alkenes
HydrosilylationTriarylboranesAlkynesSilylated alkenes

The triple bond of propargylamines can undergo oxidative functionalization, leading to the formation of more complex molecular architectures. doi.org For instance, propargyl alcohols have been utilized as bifunctional reagents in palladium-catalyzed dual C-H functionalization reactions, which proceed through the oxidative cleavage of the C≡C bond. doi.org This strategy has been applied to the synthesis of structurally intricate fused oxetanes with an azepine core via a dual oxidative cyclization of propargyl alcohols with biphenylamines. doi.org While direct examples for 3-cyclohexylprop-2-yn-1-amine are not specified, the general reactivity pattern of propargyl compounds suggests its potential for similar transformations.

Difunctionalization of the alkyne unit involves the addition of two new functional groups across the triple bond in a single operation. This can be a powerful strategy for rapidly increasing molecular complexity. The nature of the triple bond makes it susceptible to such additions, although electrochemical oxidations of acetylenes may not always initiate via electron transfer from the triple bond itself. researchgate.net The specific reagents and catalytic systems employed will determine the nature of the groups added and the stereochemical outcome of the reaction.

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the generation of radical intermediates, enabling a variety of transformations of propargylamines. acs.org This approach has been used for the cascade cyclization of N-propargyl aromatic amines with acyl oxime esters to afford 3-acylated quinolines. acs.org Another example is the visible-light-induced radical cascade reaction for the synthesis of functionalized pyrroloindolines. rsc.org This method has proven to have a broad substrate scope and tolerates a range of functional groups. rsc.org

Radical-radical coupling and radical addition are two possible mechanistic pathways in these reactions. mdpi.com For instance, a novel strategy for the synthesis of 3-arylthioquinoline derivatives involves a radical-induced tandem cyclization of propargylamines with diaryl disulfides. nih.gov Additionally, visible-light-induced oxidation of alcohols can generate alkoxyl radicals that enable selective C(sp³)–C(sp³) bond cleavage and subsequent alkynylation reactions. organic-chemistry.org

Reactions Involving the Amine Moiety

The lone pair of electrons on the nitrogen atom of this compound renders it nucleophilic, making it susceptible to reactions with a variety of electrophiles. The steric hindrance imposed by the cyclohexyl group can influence the rate and feasibility of these reactions compared to less bulky propargylamines.

As a primary amine, this compound readily participates in nucleophilic addition and substitution reactions. The nucleophilicity of the amine can be modulated by the reaction conditions and the nature of the electrophile.

One of the fundamental reactions is the nucleophilic substitution with alkyl halides. This reaction, however, can lead to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts due to the increased nucleophilicity of the initially formed secondary amine. To achieve selective mono-alkylation, specific synthetic strategies are often required.

The amine moiety can also react with carbonyl compounds, such as aldehydes and ketones, to form imines. This transformation is a cornerstone in the synthesis of more complex nitrogen-containing molecules.

A significant class of reactions involves the addition of the amine to polarized double or triple bonds. For instance, the reaction with isocyanates and isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively. These reactions are typically high-yielding and proceed under mild conditions.

ElectrophileProduct TypeGeneral Reaction Conditions
Alkyl Halide (R-X)Substituted AmineVaries, often with a base
Aldehyde/KetoneImineMild acid or base catalysis
Isocyanate (R-N=C=O)UreaRoom temperature, various solvents
Isothiocyanate (R-N=C=S)ThioureaRoom temperature, various solvents

This table presents generalized nucleophilic reactions of primary amines. Specific experimental data for this compound is limited in publicly available literature.

The reaction of primary amines with carbon dioxide (CO₂) and carbon disulfide (CS₂) offers pathways to valuable heterocyclic compounds. These reactions are of particular interest due to the utilization of readily available C1 feedstocks.

In the presence of a suitable catalyst or under supercritical conditions, primary propargylamines can react with CO₂ in a carboxylative cyclization to yield 5-alkylidene-1,3-oxazolidin-2-ones. rsc.org This process involves the initial formation of a carbamic acid intermediate which then undergoes an intramolecular cyclization. For this compound, this would lead to the formation of (Z)-5-(cyclohexylmethylene)-1,3-oxazolidin-2-one.

Similarly, the reaction with carbon disulfide can lead to the formation of various sulfur-containing heterocycles. The reaction of secondary propargylamines with isothiocyanates, which are structurally related to CS₂, is known to produce cyclized products in aqueous media. nih.gov By analogy, the reaction of this compound with CS₂ is expected to initially form a dithiocarbamic acid intermediate. This intermediate can then undergo intramolecular cyclization to afford a thiazolidine-2-thione derivative. The reaction pathway and final product can often be controlled by the reaction conditions. researchgate.net

ReagentIntermediateProduct
Carbon Dioxide (CO₂)Carbamic Acid(Z)-5-(cyclohexylmethylene)-1,3-oxazolidin-2-one
Carbon Disulfide (CS₂)Dithiocarbamic Acid5-(cyclohexylmethylene)thiazolidine-2-thione

This table illustrates the expected products from the reaction of this compound with CO₂ and CS₂ based on established reactivity of propargylamines.

Mechanistic Investigations and Theoretical Studies

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates and the influence of reactant concentrations. For reactions involving propargylamines, such as the widely used A³ coupling (aldehyde-alkyne-amine) reaction, kinetic analyses help to identify the rate-determining step and validate proposed mechanistic pathways.

A common approach to determining the rate law is the method of initial rates. By systematically varying the initial concentrations of the reactants (aldehyde, alkyne, and amine) and the catalyst, and measuring the initial reaction rate, the order of the reaction with respect to each component can be determined. For a hypothetical A³ coupling reaction to synthesize a propargylamine (B41283), the general rate law can be expressed as:

Rate = k[Aldehyde]ˣ[Alkyne]ʸ[Amine]ᶻ[Catalyst]ᵃ

The exponents x, y, z, and a represent the order of the reaction with respect to each species and are determined experimentally.

Table 1: Hypothetical Initial Rate Data for an A³ Coupling Reaction

Experiment[Aldehyde] (M)[Alkyne] (M)[Amine] (M)[Catalyst] (mol%)Initial Rate (M/s)
10.100.100.101.02.5 x 10⁻⁵
20.200.100.101.05.0 x 10⁻⁵
30.100.200.101.02.5 x 10⁻⁵
40.100.100.201.05.0 x 10⁻⁵
50.100.100.102.05.0 x 10⁻⁵

From this hypothetical data, one could infer that the reaction is first order with respect to the aldehyde, zero order with respect to the alkyne, first order with respect to the amine, and first order with respect to the catalyst. This would suggest that the rate-determining step involves the formation of an intermediate from the aldehyde and amine, which then reacts with the catalyst. The subsequent reaction with the alkyne would be a faster step.

Kinetic resolution of racemic propargylamines is another area where kinetic studies are crucial. In a non-enzymatic N-acylation process, for instance, the relative rates of acylation for the two enantiomers determine the selectivity of the resolution. High selectivity factors (s-factors) indicate a large difference in the activation energies for the two enantiomers, leading to efficient separation. nih.gov

Ligand Effects in Catalytic Mechanisms

In transition-metal catalyzed reactions of propargylamines, the choice of ligand coordinated to the metal center can have a profound impact on the reaction's efficiency, selectivity, and even the reaction pathway itself. Ligands can influence the catalytic cycle by modifying the steric and electronic properties of the metal catalyst.

Steric Effects: Bulky ligands can create a sterically hindered environment around the metal center, which can enhance selectivity by favoring the approach of less bulky substrates or by influencing the stereochemical outcome of the reaction.

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand can alter the electron density at the metal center. Electron-donating ligands increase the electron density, which can promote oxidative addition steps. Conversely, electron-withdrawing ligands decrease electron density, which can facilitate reductive elimination steps.

A notable example of ligand effects is seen in the palladium-catalyzed reaction of propargylamine with carbon dioxide. nih.govacs.org The choice of ligand can determine the product distribution. For instance, in the presence of a palladium(0) catalyst, the reaction can yield both an oxazolidinone and an imidazolidinone. nih.govacs.org However, by employing a specific phosphine (B1218219) ligand, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), the reaction can be directed to selectively form the oxazolidinone in high yield. nih.govacs.org This selectivity is attributed to the steric bulk and strong electron-donating properties of the P(t-Bu)₃ ligand, which likely favors a specific coordination geometry and reaction pathway.

Table 2: Influence of Ligands on the Product Distribution in a Palladium-Catalyzed Reaction of a Propargylamine Derivative

Catalyst SystemLigandProduct A (Oxazolidinone) Yield (%)Product B (Imidazolidinone) Yield (%)
Pd₂(dba)₃None4530
Pd₂(dba)₃PPh₃6015
Pd₂(dba)₃P(t-Bu)₃90<5

Data is illustrative and based on findings for related propargylamine systems. nih.govacs.org

Theoretical studies, often employing Density Functional Theory (DFT), complement experimental work by providing detailed insights into the reaction mechanism at a molecular level. sci-hub.se These studies can model the structures of intermediates and transition states, calculate activation energies, and rationalize the observed effects of different ligands. For instance, theoretical calculations can help to understand how a particular ligand stabilizes a key intermediate or lowers the energy barrier for a specific step in the catalytic cycle.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Cyclohexylprop-2-yn-1-amine, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration of the signals provide a map of the proton environments within the molecule. The protons of the primary amine group (NH₂) are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methylene (B1212753) protons adjacent to the nitrogen (CH₂-N) would likely appear as a singlet or a finely split multiplet. The protons of the cyclohexyl ring will produce a complex series of overlapping multiplets in the upfield region of the spectrum. The acetylenic proton (C≡C-H) is anticipated to be a singlet at a characteristic downfield shift.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. The two carbons of the alkyne (C≡C) would appear at distinct chemical shifts. The carbon atom of the CH₂ group bonded to the nitrogen will be deshielded and appear at a downfield position. The carbons of the cyclohexyl ring will resonate in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Cyclohexyl CH1.0 - 1.9 (complex multiplets)25 - 35
C≡C-H~2.2 (singlet)~70
C≡C -HNot Applicable~85
CH₂-NH₂~3.4 (singlet)~30
NH₂1.5 - 3.0 (broad singlet)Not Applicable

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed.

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation of the molecular ion would likely involve the loss of the amine group, cleavage of the bond between the cyclohexyl ring and the propargyl group, and fragmentation of the cyclohexyl ring itself. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.

Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Structure Predicted m/z
[M]⁺[C₉H₁₅N]⁺137
[M-NH₂]⁺[C₉H₁₃]⁺121
[C₆H₁₁]⁺Cyclohexyl cation83
[C₃H₄N]⁺Propargylamine (B41283) cation54

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups. scribd.com

In the IR spectrum of this compound, several characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine should appear as two distinct peaks in the region of 3300-3500 cm⁻¹. scribd.com The C≡C-H stretch of the terminal alkyne is anticipated as a sharp, strong band around 3300 cm⁻¹. The C≡C triple bond stretch will likely be a weaker absorption in the 2100-2260 cm⁻¹ region. The C-H stretching vibrations of the cyclohexyl and methylene groups will be observed just below 3000 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹. scribd.com

Predicted Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H stretchPrimary Amine3300 - 3500 (two bands)
C≡C-H stretchTerminal Alkyne~3300
C-H stretchCyclohexyl, Methylene2850 - 2960
C≡C stretchAlkyne2100 - 2260
N-H bendPrimary Amine1590 - 1650

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of the atoms in the crystal lattice can be determined.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the conformation of the cyclohexyl ring. However, obtaining a single crystal of suitable quality for X-ray diffraction can be challenging. As of the current literature survey, there are no publicly available crystal structure data for this compound. Should such data become available, it would offer unparalleled insight into the solid-state structure of this molecule.

Applications of 3 Cyclohexylprop 2 Yn 1 Amine As a Building Block

Synthesis of Complex Organic Molecules and Scaffolds

The unique structure of 3-cyclohexylprop-2-yn-1-amine, featuring a bulky, lipophilic cyclohexyl group and a reactive propargylamine (B41283) moiety, makes it a useful starting material for complex molecules. The propargylamine unit is a key synthon that can participate in numerous reactions, including cyclization, annulation, and cascade transformations, to generate a wide array of organic scaffolds. nih.gov The nitrogen atom can act as a nucleophile, while the alkyne can undergo various additions and metal-catalyzed activations. mdpi.com

The synthesis of propargylamines themselves is often achieved through multicomponent reactions like the A³ coupling (aldehyde, alkyne, amine), which is an efficient method for creating these structures. nih.govresearchgate.net The presence of the cyclohexyl group introduces three-dimensional character to the resulting molecules, a desirable trait in medicinal chemistry for moving away from flat aromatic structures.

Precursors for Nitrogen-Containing Heterocycles

The transformation of propargylamines into nitrogen-containing heterocycles is a cornerstone of their application in synthetic chemistry. researchgate.netacs.org Various catalytic systems have been developed to facilitate these cyclization reactions, leading to important heterocyclic cores. nih.govresearchgate.net

Propargylamines are established precursors for the synthesis of pyrrole (B145914) and pyrrolidine (B122466) rings. nih.govacs.org Although specific examples employing this compound are not prominently documented, general methodologies involve metal-catalyzed cycloisomerization reactions. For instance, gold or other transition metal catalysts can activate the alkyne functionality, making it susceptible to intramolecular attack by the amine nitrogen, leading to the formation of the five-membered ring system after subsequent reaction steps.

The synthesis of substituted quinolines and pyridines from propargylamine precursors is a well-documented transformation. acs.orgmdpi.com Palladium-catalyzed cyclization of propargylamines, for example, can generate functionalized quinoline (B57606) heterocycles with high atom economy. mdpi.com In such a reaction, a propargylamine bearing an appropriate substituent (like an ortho-haloaryl group on the nitrogen) can undergo an intramolecular cyclization to build the quinoline core. The cyclohexyl group from this compound would remain as a substituent on the final heterocyclic structure.

A general scheme for this type of reaction is presented below, illustrating how a substituted propargylamine can lead to a quinoline derivative.

Reactant TypeCatalystProduct TypeYield RangeReference
Substituted PropargylaminePalladiumFunctionalized Quinolineup to 93% mdpi.com

Oxazole (B20620) and thiazole (B1198619) skeletons can also be accessed from propargylamine derivatives. nih.govacs.org The synthesis often involves the conversion of the propargylamine into a propargylic amide, followed by a cyclization reaction. acs.orgrsc.org Gold(I) and other metal catalysts are effective in promoting the 5-exo-dig cyclization of propargylic amides to form the oxazole ring. acs.orgrsc.org For thiazole synthesis, a sulfur source is incorporated in a cyclization reaction with the propargylamine backbone. nih.gov

The general approach for oxazole synthesis from a propargylamide is shown in the following table.

Reactant TypeCatalyst SystemProduct TypeTypical ConditionsReference
Propargylic AmidePdCl₂(MeCN)₂ / Benzoquinone5-OxazolecarbaldehydeUltrasound irradiation acs.org
Propargylic AmideAu(I)-NHC ComplexSubstituted OxazoleDFT studies show 5-exo cyclization is favored rsc.org

While the synthesis of indolizines and phenanthrolines from the specific starting material this compound is not detailed in the surveyed literature, the construction of nitrogen-containing fused ring systems often relies on versatile precursors that can undergo annulation reactions. The reactivity of the propargylamine moiety suggests its potential use in multi-step sequences to build up these more complex heterocyclic frameworks.

Development of Ligands for Catalysis

The amine functionality in this compound allows for its use in the development of ligands for transition metal catalysis. The nitrogen atom can be readily functionalized, for example, by reaction with phosphines to create P,N-type ligands. Such ligands are valuable in homogeneous catalysis due to their ability to combine the properties of different heteroatoms, potentially leading to cooperative effects and enhanced catalytic activity. The bulky cyclohexyl group can provide steric hindrance around the metal center, which can be crucial for influencing the selectivity of a catalytic reaction.

in Polymer and Materials Science

The unique molecular architecture of this compound, featuring a terminal alkyne, a secondary amine, and a bulky cyclohexyl group, makes it a promising, though not yet extensively studied, building block in the realm of polymer and materials science. Its reactivity is primarily centered around the versatile terminal alkyne group, which can participate in various polymerization and modification reactions.

Alkynyl-Based Monomers in Polymerization

The terminal alkyne functionality is the key to the polymerization potential of this compound. lookchem.com Alkynes are known to undergo polymerization through several mechanisms, including those catalyzed by transition metals, to form polymers with conjugated backbones. lookchem.com These polyacetylene-type structures are of significant interest due to their potential electronic and optical properties.

While direct polymerization studies of this compound are not widely reported, parallels can be drawn from the polymerization of other terminal alkynes like phenylacetylene, which can be polymerized using Rhodium and Platinum complexes to yield polyphenylacetylene. lookchem.com It is conceivable that this compound could undergo similar transition-metal-catalyzed polymerization. The presence of the bulky cyclohexyl group would likely have a significant impact on the polymerization process and the properties of the resulting polymer. For instance, it could influence the stereoregularity of the polymer chain and affect its solubility and thermal characteristics. The primary amine group also introduces a site for potential side reactions or for post-polymerization modification.

The polymerization of alkynyl-based monomers is a powerful method for creating polymers with unique structures and advanced functions. nih.gov Metal-free catalysis systems, utilizing organobases or Lewis acids, have also emerged as a viable route for the polymerization of monomers containing alkyne functionalities. nih.govsemanticscholar.org

A hypothetical polymerization of this compound is presented in the table below:

Reaction Type Monomer Potential Catalyst/Initiator Resulting Polymer Structure (Hypothetical) Potential Properties
Transition Metal-Catalyzed PolymerizationThis compoundRh or Pt complexesPoly(this compound) with a conjugated backboneOptoelectronic activity, thermal stability

Click Chemistry Applications in Materials Synthesis

The terminal alkyne group of this compound is an ideal handle for "click chemistry" reactions, which are known for their high efficiency, selectivity, and mild reaction conditions. lookchem.com The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring. lookchem.com This reaction allows for the straightforward covalent attachment of the this compound moiety to polymer backbones, surfaces, or biomolecules that have been functionalized with azide (B81097) groups.

Another important click reaction for alkynes is the thiol-yne reaction. Under radical or base-catalyzed conditions, thiols can add across the alkyne group, offering another efficient method for functionalizing materials or for creating cross-linked polymer networks.

The primary amine group on this compound provides an additional site for functionalization, which can be utilized before or after the click chemistry reaction. This dual functionality makes it a versatile building block for creating complex molecular architectures. For instance, the amine could be acylated or alkylated to introduce other functional groups or to tune the solubility and other properties of the resulting material.

The table below illustrates the potential click chemistry reactions involving this compound:

Click Reaction Reactants Catalyst/Conditions Product Application in Materials Synthesis
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)This compound + Azide-functionalized polymer/surfaceCu(I) sourcePolymer/surface with pendant cyclohexyl and amine-containing triazole moietiesSurface modification, synthesis of functional graft copolymers
Thiol-yne ReactionThis compound + Thiol-functionalized monomer/polymerRadical initiator or baseVinyl sulfide (B99878) or dithioether adductCross-linking of polymers, synthesis of functional networks

Functionalized Polymers and Advanced Materials

The incorporation of this compound into polymers, either as a monomer or through post-polymerization modification via click chemistry, can lead to the development of functionalized polymers and advanced materials with tailored properties.

The bulky and hydrophobic cyclohexyl group can significantly influence the physical properties of the resulting polymer. It can increase the glass transition temperature (Tg), enhance thermal stability, and impart hydrophobicity. These characteristics are desirable in a variety of applications, including specialty plastics and coatings.

The presence of the nitrogen atom from the amine group in the polymer structure can introduce several useful functionalities. It can act as a site for metal ion coordination, which is of interest for catalysis or for the development of sensors. The amine group can also impart pH-responsiveness to the polymer, making it a candidate for use in smart materials that respond to changes in their environment. Furthermore, the amine can be a precursor for further chemical transformations, allowing for the creation of a wide range of functional materials.

The combination of the cyclohexyl group and the amine functionality in a single building block allows for the creation of polymers with a unique combination of properties. For example, amphiphilic block copolymers could be synthesized by combining a hydrophilic block with a hydrophobic block derived from this compound, which could self-assemble into interesting nanostructures in solution.

The potential properties and applications of polymers functionalized with this compound are summarized below:

Property Originating Functional Group(s) Potential Application
Increased HydrophobicityCyclohexyl groupWater-resistant coatings, hydrophobic membranes
Enhanced Thermal StabilityCyclohexyl groupHigh-performance plastics
Metal CoordinationAmine/Triazole nitrogenCatalysis, sensors, metal scavenging
pH-ResponsivenessAmine groupSmart drug delivery systems, pH-responsive gels
Site for Further FunctionalizationAmine group, Triazole ringDevelopment of diverse functional materials

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyclohexylprop-2-yn-1-amine, and how can yields be improved in multi-step reactions?

  • Methodology : Multi-step syntheses often involve sequential protection/deprotection, coupling, and reduction. For example, a 6-step protocol using Pd/C hydrogenation under 2844.3 Torr H₂ pressure in methanol achieved moderate yields (40%) . To optimize:

  • Use inert atmospheres (N₂/Ar) to prevent side reactions.
  • Monitor intermediates via TLC or NMR (e.g., characteristic cyclohexyl proton signals at δ 1.18–1.71 ppm in CDCl₃) .
  • Replace NaOMe with milder bases (e.g., Et₃N) to reduce byproducts during deprotection .

Q. How can researchers characterize this compound and validate its purity?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Identify cyclohexyl (δ ~1.2–2.6 ppm) and propargyl amine (δ ~2.7–3.4 ppm) signals .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ~137 (M⁺) and fragmentation patterns matching the cyclohexyl group.
  • HPLC : Use reverse-phase columns (C18) with UV detection at 210–254 nm to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Follow hazard codes from safety

  • PPE : Wear nitrile gloves, lab coats, and safety goggles (P280, P284) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (P285) .
  • Spill Management : Neutralize acidic byproducts with NaHCO₃ and dispose via hazardous waste protocols (P307+P311) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying catalytic conditions?

  • Methodology :

  • Kinetic Profiling : Compare reaction rates using Pd/C (hydrogenation) vs. Cu(I) catalysts (alkyne coupling) to identify rate-limiting steps .
  • Isotopic Labeling : Introduce deuterium at the propargyl position to track hydrogenation pathways via ²H NMR .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate transition states and predict regioselectivity in cross-coupling reactions .

Q. What statistical approaches are recommended to address reproducibility challenges in synthesizing this compound derivatives?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading) and identify interactions affecting yield .
  • Error Analysis : Calculate standard deviations across triplicate runs (e.g., ±5% yield variation under ambient vs. controlled humidity) .
  • Multivariate Regression : Corulate reaction parameters (e.g., solvent polarity, reaction time) with product purity using software like JMP or R .

Q. How can researchers reconcile discrepancies in spectral data for this compound analogs?

  • Methodology :

  • Cross-Validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d6) to detect solvent-induced shifts .
  • High-Resolution MS (HRMS) : Resolve isobaric interferences (e.g., [M+H]⁺ vs. [M+Na]⁺) with sub-ppm mass accuracy .
  • X-ray Crystallography : Confirm stereochemistry of crystalline derivatives (e.g., oxalate salts) to validate structural assignments .

Q. What strategies optimize the integration of this compound into bioactive molecule libraries?

  • Methodology :

  • Click Chemistry : Use CuAAC reactions with azides to generate triazole-linked pharmacophores .
  • Structure-Activity Relationship (SAR) : Modify the cyclohexyl group (e.g., fluorination) and assay against targets like serotonin receptors .
  • Metabolic Stability Assays : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) to predict in vivo half-lives .

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